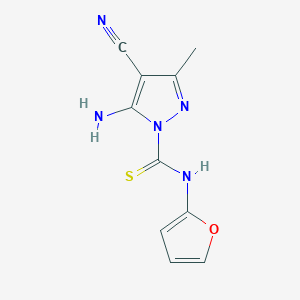
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine typically involves the reaction of 1,2-diethynylcyclohexene with 1,4-diiodobutane . This reaction is carried out under controlled conditions to ensure the stability of the compound. The resulting product is a solid that is stable at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors and purification methods to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethynyl and amine groups play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A similar enediyne compound used as a model for studying reactivity.
Cyclopentenocyclodec-1,5-diyne-3-ene: Another enediyne compound with comparable reactivity.
Uniqueness
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is unique due to its specific combination of ethynyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
823813-98-5 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
3,4-bis(2-aminoethynyl)hex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H8N4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H2 |
Clave InChI |
NRXZIBHYALBSAS-UHFFFAOYSA-N |
SMILES canónico |
C(#CN)C(=C(C#CN)C#CN)C#CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



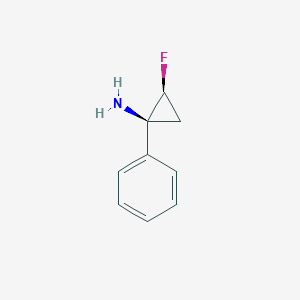
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
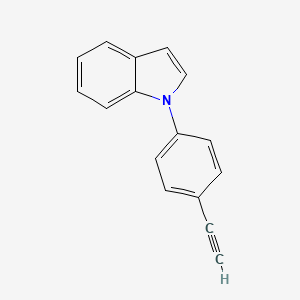
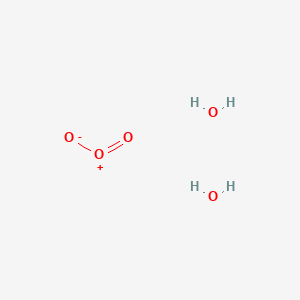
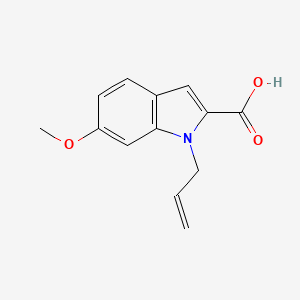
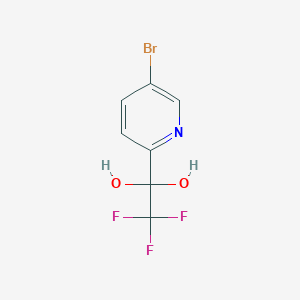
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)

![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

